molecular formula C23H24Cl2FN3O3 B612052 Anlotinib dihydrochloride CAS No. 1360460-82-7

Anlotinib dihydrochloride

Cat. No. B612052
M. Wt: 480.3614
InChI Key: UUAKQNIPIXQZFN-UHFFFAOYSA-N
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Description

Anlotinib dihydrochloride is a novel, orally administered tyrosine kinase inhibitor . It targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . It has a broad spectrum of inhibitory effects on tumor angiogenesis and growth .


Molecular Structure Analysis

The molecular structure of Anlotinib dihydrochloride is represented by the formula C23H24Cl2FN3O3 . For more detailed structural information, you may refer to specialized databases or resources.


Chemical Reactions Analysis

While specific chemical reactions involving Anlotinib dihydrochloride are not available, it’s known that Anlotinib interacts with multiple receptor tyrosine kinases in the body, inhibiting their activity and thus affecting tumor growth and angiogenesis .


Physical And Chemical Properties Analysis

Anlotinib dihydrochloride has a molecular weight of 480.4 g/mol . It’s an oral small molecule inhibitor with inhibitory effects on tumor growth and angiogenesis .

Scientific Research Applications

  • Pulmonary Fibrosis Treatment : Anlotinib has been found to attenuate bleomycin-induced pulmonary fibrosis in mice, suggesting its potential in treating idiopathic pulmonary fibrosis (Ruan et al., 2020).

  • Advanced Non-Small-Cell Lung Cancer (NSCLC) : Anlotinib has demonstrated efficacy as a third-line treatment for patients with refractory advanced NSCLC, showing significant benefits in progression-free survival and overall response rate (Han et al., 2018).

  • Overall Survival in Advanced NSCLC : Another study confirmed anlotinib's efficacy in prolonging overall survival and progression-free survival in patients with advanced NSCLC after second-line or further treatment (Han et al., 2018).

  • Refractory NSCLC Treatment : Anlotinib was shown to improve both progression-free survival and overall survival in patients with advanced refractory NSCLC, identifying certain patient characteristics as dominant for the treatment (Wang et al., 2018).

  • Advanced Soft Tissue Sarcoma and Other Cancers : Anlotinib has shown promising efficacy in patients with advanced soft tissue sarcoma, medullary thyroid carcinoma, and metastatic renal cell carcinoma. Its safety profile is also favorable compared to other tyrosine kinase inhibitors (Shen et al., 2018).

  • Stage IV Gastric Cancer : An ongoing clinical trial is investigating the safety and efficacy of anlotinib in patients with stage IV gastric cancer, combined with a SOX regimen (Wang et al., 2020).

  • First Global Approval for Advanced Cancer Treatment : Anlotinib received its first global approval for the treatment of locally advanced or metastatic NSCLC in China, indicating its significant potential in cancer therapy (Syed, 2018).

  • Circulating DNA-Based Sequencing in NSCLC : A study utilized circulating DNA sequencing to guide anlotinib therapy in NSCLC patients, identifying potential responders through genetic profiling (Lu et al., 2019).

  • Quality of Life in Advanced NSCLC Patients : Anlotinib improved the quality of life for advanced NSCLC patients who had received at least two previous chemotherapies, suggesting its broader impact beyond just survival rates (Si et al., 2018).

  • Molecular Interactions with Human Serum Albumin : Anlotinib's binding to human serum albumin, which is significant for its pharmacological properties, has been studied using spectroscopic and molecular docking techniques (Abdelhameed et al., 2019).

Future Directions

Anlotinib has shown promising results in the treatment of various cancers, including non-small cell lung cancer (NSCLC), soft tissue sarcoma, medullary thyroid carcinoma, and metastatic renal cell carcinoma . Ongoing clinical trials and future research will further explore its potential uses and effectiveness in treating other types of cancer .

properties

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3.2ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAKQNIPIXQZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anlotinib dihydrochloride

CAS RN

1360460-82-7
Record name Anlotinib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360460827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Catequentinib Hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3749M6582
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
H Ruan, Z Lv, S Liu, L Zhang, K Huang… - Journal of Pharmacy …, 2020 - academic.oup.com
Objectives Anlotinib hydrochloride (AL3818) is a novel multitarget tyrosine kinase inhibitor which has the same targets as nintedanib, an effective drug has been approved for the …
Number of citations: 48 academic.oup.com
Y Lu, J Lin, M Duan, Y Rui, H Zheng, L Zhu… - Analytical Cellular …, 2021 - hindawi.com
Oral squamous cell carcinoma (OSCC) is a malignant tumour originating from the mucosal lining of the oral cavity. Its characteristics include hidden onset, high recurrence, and distant …
Number of citations: 8 www.hindawi.com
C Zhong, F Chen, J Yang, W Jia, L Li… - Acta Pharmacologica …, 2018 - nature.com
Anlotinib is a new oral tyrosine kinase inhibitor; this study was designed to characterize its pharmacokinetics and disposition. Anlotinib was evaluated in rats, tumor-bearing mice, and …
Number of citations: 49 www.nature.com
X Tang, Y Zheng, D Jiao, J Chen, X Liu… - Anti-Cancer Agents …, 2021 - ingentaconnect.com
Background: Small Cell Lung Cancer (SCLC) represents the most aggressive pulmonary neoplasm and is often diagnosed at late stage with limited survival, despite combined …
Number of citations: 9 www.ingentaconnect.com
L Yang, X Zhou, J Sun, Q Lei, Q Wang, D Pan… - Cell death & …, 2020 - nature.com
Anlotinib (AL3818), a novel multi-targeted receptor tyrosine kinase inhibitor, has recently been proven to be an antitumour drug. This study aimed to explore the antitumour effect of …
Number of citations: 42 www.nature.com
JY Li, XF Sun, JJ Li, F Yu, Y Zhang… - Archiv der …, 2020 - Wiley Online Library
… Many indole derivatives such as osimertinib, panobinostat lactate, and anlotinib dihydrochloride (Figure 1) have already been used in clinics for the treatment of various diseases, …
Number of citations: 19 onlinelibrary.wiley.com
P Cole, X Bofill - Drugs of the Future, 2019 - access.portico.org
… Researchers from the Chinese Academy of Medical Sciences and Peking Union Medical College presented results from a phase II study of anlotinib dihydrochloride (Jiangsu Chia Tai …
Number of citations: 2 access.portico.org
Z Huang, Q Su, W Li, H Ren, H Huang… - Journal of Genetics and …, 2021 - Elsevier
Anlotinib, a novel multitarget tyrosine kinase inhibitor, has shown promising results in the management of various carcinomas. This study aimed to investigate the antitumor activity of …
Number of citations: 10 www.sciencedirect.com
J Chen, S Li, Z Huang, C Cao, A Wang, Q He - Cancer Cell International, 2022 - Springer
Background N6-methyladenosine (m 6 A) is an abundant nucleotide modification in mRNA, but there were few studies on its role in cancer drug sensitivity and resistance. Anlotinib has …
Number of citations: 1 link.springer.com
W Chen, J Zhang, W Zhong, Y Liu, Y Lu… - Frontiers in …, 2021 - frontiersin.org
Idiopathic pulmonary fibrosis (IPF) is a fatal disease in which the normal alveolar network is gradually replaced by fibrotic scars. Current evidence suggests that metabolic alterations …
Number of citations: 15 www.frontiersin.org

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